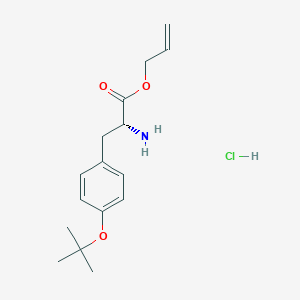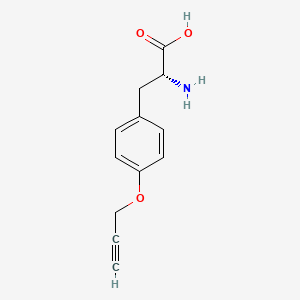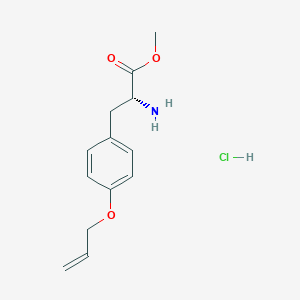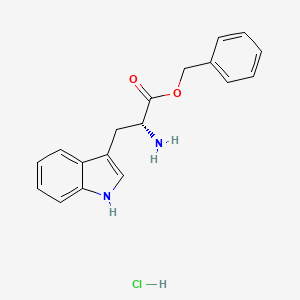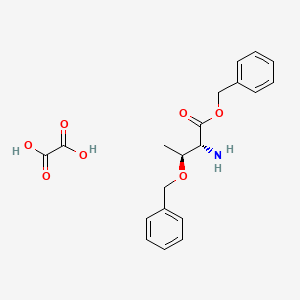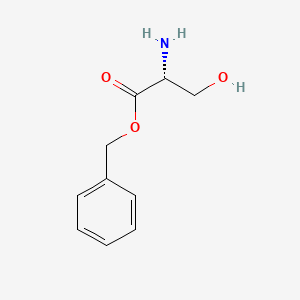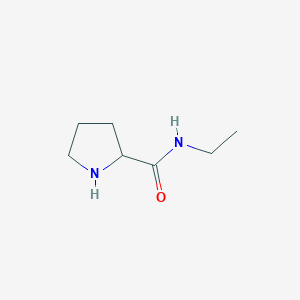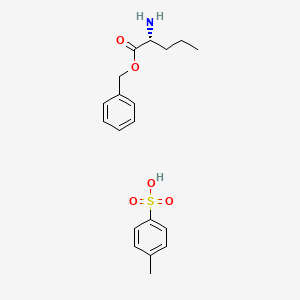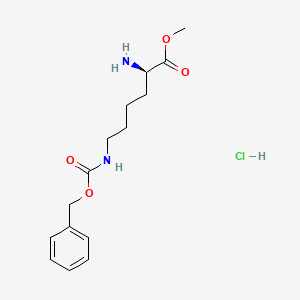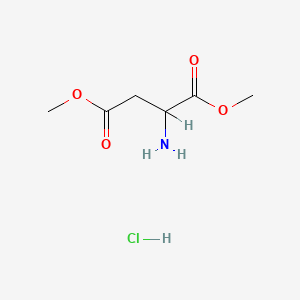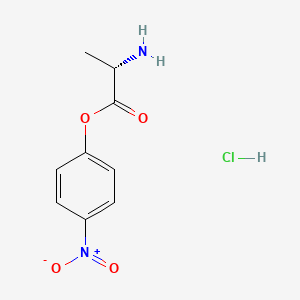
(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride” is a specific form of 2-aminopropanoate, which is a type of amino acid derivative. It’s likely used in various chemical reactions, particularly in the field of organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as “(S)-Ethyl 2-aminopropanoate hydrochloride”, have a molecular weight of 153.61 g/mol .
科学的研究の応用
Immunomodulatory Effects
(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride and its derivatives have been explored for their potential in modulating the immune system. The research by Kiuchi et al. (2000) highlighted the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive activity. The study indicated that specific configurations and substitutions on the compound could enhance its potential as an immunosuppressive drug, potentially useful in contexts like organ transplantation Kiuchi et al., 2000.
Metabolic and Distribution Studies
A study by Costlow and Manson (1983) delved into the metabolism and distribution of nitrofen, a compound related to this compound, in pregnant rats. This research was crucial for understanding how such compounds are processed in biological systems, shedding light on their potential toxicological impacts and the mechanisms underlying their teratogenic effects Costlow & Manson, 1983.
Carcinogenicity and DNA Damage Studies
Research on the carcinogenic potential of nitrophenyl compounds and their effects on DNA has been a critical area of study. For instance, Fiala, Conaway, and Mathis (1989) investigated the oxidative DNA and RNA damage in the livers of rats treated with 2-nitropropane, a structurally related compound, highlighting the potential health hazards associated with such chemicals and their metabolites Fiala, Conaway, & Mathis, 1989.
Teratogenic Effects and Organ-specific Studies
The teratogenic effects of compounds structurally related to this compound have been a significant concern. Studies like that by Costlow and Manson (1981) have provided insights into the organ-specific effects, such as the impact on neonatal viability and the induction of malformations in organs like the heart and diaphragm due to in utero exposure to such compounds Costlow & Manson, 1981.
特性
IUPAC Name |
(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNSMBHNXCGRR-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

